molecular formula C9H17NO2S B599871 (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate CAS No. 156371-85-6

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Cat. No.: B599871
CAS No.: 156371-85-6
M. Wt: 203.3
InChI Key: QZVCJLUVFPPQLX-ZETCQYMHSA-N
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Description

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO2S It is a derivative of pyrrolidine, featuring a tert-butyl ester group and a mercapto group at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (S)-3-mercaptopyrrolidine-1-carboxylate with sodium hydride in tetrahydrofuran under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction is followed by the addition of 6-chloro-8-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-9-methyl-9H-purine in tetrahydrofuran, maintaining the inert atmosphere at 20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of sulfur-containing compounds.

Scientific Research Applications

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate involves its ability to interact with various molecular targets through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially affecting their function and stability. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-mercaptopyrrolidine-1-carboxylate: A stereoisomer with similar chemical properties but different biological activity.

    tert-Butyl 3-hydroxypyrrolidine-1-carboxylate: A compound with a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.

    tert-Butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group, making it useful in different synthetic and biological contexts.

Properties

IUPAC Name

tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCJLUVFPPQLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730897
Record name tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156371-85-6
Record name tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 0° C. solution of (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 5.07 mmol) in MeOH (15 ml) was added dropwise a suspension of sodium methoxide (0.61 g, 11.3 mmol) in MeOH. After 6 hours stirring at room temperature, the reaction mixture was neutralized with 1N HCl and MeOH was partially evaporated. H2O and ethylacetate were added. The aqueous phase was extracted with ethylacetate, the combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated to provide (RS)-3-mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester (1.2 g, 100%) as a colorless oil, MS: m/e 130.1 (M-OtBu).
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1.4 g
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15 mL
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sodium methoxide
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0.61 g
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Synthesis routes and methods III

Procedure details

tert-Butyl 3-(acetylthio)pyrrolidine-1-carboxylate (200 mg, 0.81 mmol) was dissolved in MeOH (10mL) and sodium methanethiolate (57 mg, 0.81 mmol) was added. The reaction mixture was stirred at rt for 30 mins. HCl (1M solution) was added and the aqueous layer extracted with DCM. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated affording the title compound (0.163 g, 98.4%). 1H NMR (500 MHz, CDCl3): δ 1.44 (s, 9H), 1.68 (d, 1H), 1.75-1.84 (m, 1H), 2.22-2.28 (m, 1H), 3.13-3.23 (m, 1H), 3.30-3.40 (m, 2H), 3.47-3.57 (m, 1H), 3.67-3.74 (m, 1H).
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200 mg
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10 mL
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57 mg
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Yield
98.4%

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